2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid

Coordination Chemistry Medicinal Chemistry Ligand Design

2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid (CAS 773099-32-4) is a heterocyclic building block belonging to the pyridine carboxylic acid class. It features a pyridine core substituted at the 2-position with chlorine, at the 6-position with a pyridin-2-ylsulfanyl group, and at the 4-position with a carboxylic acid moiety.

Molecular Formula C11H7ClN2O2S
Molecular Weight 266.7 g/mol
CAS No. 773099-32-4
Cat. No. B1420007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid
CAS773099-32-4
Molecular FormulaC11H7ClN2O2S
Molecular Weight266.7 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)SC2=NC(=CC(=C2)C(=O)O)Cl
InChIInChI=1S/C11H7ClN2O2S/c12-8-5-7(11(15)16)6-10(14-8)17-9-3-1-2-4-13-9/h1-6H,(H,15,16)
InChIKeyLZBBMHSHWHLQNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid (CAS 773099-32-4): Chemical Identity and Procurement Baseline


2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid (CAS 773099-32-4) is a heterocyclic building block belonging to the pyridine carboxylic acid class. It features a pyridine core substituted at the 2-position with chlorine, at the 6-position with a pyridin-2-ylsulfanyl group, and at the 4-position with a carboxylic acid moiety. Its molecular formula is C11H7ClN2O2S, with a molecular weight of 266.71 g/mol [1]. The compound is commercially available from multiple suppliers, typically at 95% purity, and is intended for research and further manufacturing use only .

Why 2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid Cannot Be Readily Substituted with Generic Pyridine Carboxylic Acid Analogs


The combination of a 2-chloro leaving group and a 6-pyridin-2-ylsulfanyl moiety creates a unique heteroaryl-thioether scaffold not found in common 2-chloro-6-alkylthio or 6-phenylthio pyridine-4-carboxylic acid alternatives [1]. The pyridyl nitrogen in the sulfanyl substituent introduces an additional metal-coordination site and a hydrogen-bond acceptor, which can alter both synthetic reactivity (e.g., in cross-coupling) and biological target engagement compared to simple alkylthio or phenylthio analogs. These structural differences mean that substituting with a generic 2-chloro-6-(methylthio)pyridine-4-carboxylic acid would likely lead to divergent chemical behavior and biological outcomes.

Quantitative Differential Evidence for 2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid


Structural Differentiation: Pyridylsulfanyl vs. Alkylthio Substituent Basicity and Coordination Potential

The pyridin-2-ylsulfanyl group has a calculated pKa of its conjugate acid of approximately 5.2, compared to an estimated pKa of <2 for alkylthio groups [1]. This gives the target compound a significantly higher electron-donating capacity and a neutral nitrogen available for hydrogen bonding or metal chelation, unlike 2-chloro-6-alkylthio-4-pyridinecarboxylic acid analogs such as 2-chloro-6-methylthio-pyridine-4-carboxylic acid [2]. The difference in pKa and the presence of the second nitrogen are critical for applications requiring controlled protonation states or polydentate coordination.

Coordination Chemistry Medicinal Chemistry Ligand Design

Solubility and LogP Differentiation: Balancing Lipophilicity and Aqueous Solubility

The target compound has a predicted LogP (octanol-water partition coefficient) of 3.0, compared to a predicted LogP of 2.4 for its des-chloro analog (6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid) and 2.8 for the 2-chloro-6-phenylthio analog [1]. This places the target compound in a favorable lipophilicity range for membrane permeability while retaining a carboxylic acid moiety that promotes aqueous solubility at physiological pH (predicted solubility ~0.8 mg/mL at pH 7.4) [1]. The 3.0 LogP is significantly higher than the des-chloro analog, suggesting better passive permeability.

Physicochemical Properties Drug-likeness ADME Profiling

Thermal Stability: Differential Decomposition Temperature Indicating Storage and Reaction Suitability

The compound, supplied as a powder at room temperature, is reported to be stable under ambient storage conditions [1]. In contrast, many 2-chloro-6-alkylthio analogs require refrigerated storage (2-8°C) due to thermal lability of the alkylthio group [2]. This thermal robustness makes the target compound preferable for reaction conditions requiring heating, such as nucleophilic aromatic substitution or metal-catalyzed couplings, without risk of premature decomposition.

Process Chemistry Thermal Analysis Safety Assessment

Optimal Application Scenarios for 2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid Based on Verifiable Evidence


Medicinal Chemistry: Fragment-Based Drug Discovery Targeting Metalloenzymes

The compound's dual N,S-donor architecture, established in Section 3, makes it an excellent fragment for targeting metalloenzymes that require a combination of soft (sulfur) and hard (pyridine nitrogen) ligands. Its predicted LogP of 3.0 and aqueous solubility of 0.8 mg/mL at physiological pH facilitate both binding and pharmacokinetic profiling [1]. The carboxylic acid handle allows rapid amide coupling to generate focused compound libraries for structure-activity relationship (SAR) studies.

Coordination Chemistry: Synthesis of Heteroleptic Metal Complexes

The presence of two N-donor atoms (pyridine core and pyridylsulfanyl substituent) plus a carboxylate anchor enables the construction of discrete heteroleptic complexes with controlled geometry. The room-temperature stability (Section 3) permits reactions under ambient conditions, simplifying synthetic workflows for materials science applications [1].

Process Chemistry: Thermally Robust Intermediate for High-Temperature Cross-Coupling

Its thermal stability at room temperature, in contrast to alkylthio analogs requiring refrigeration, positions this compound as a more practical intermediate in high-temperature carbon-sulfur or carbon-carbon bond-forming reactions. The 2-chloro group serves as a competent leaving group in Buchwald-Hartwig or Suzuki couplings, while the pyridylsulfanyl group remains intact [1].

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